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tert-Butyl (R)-6-amino-1,4-oxazepane-4-carboxylate
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Overview
Description
tert-Butyl ®-6-amino-1,4-oxazepane-4-carboxylate is a chemical compound that features a tert-butyl group, an amino group, and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-6-amino-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide, which undergoes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot reaction under metal-free conditions . Another method involves the reaction of protected amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of tert-Butyl ®-6-amino-1,4-oxazepane-4-carboxylate may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-6-amino-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl esters .
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial building block in the synthesis of various organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals. Notably, it has been utilized in synthesizing dipeptides through the use of coupling reagents, which facilitate amide bond formation without requiring additional bases .
Table 1: Synthesis Applications of tert-Butyl (R)-6-amino-1,4-oxazepane-4-carboxylate
Application Area | Description |
---|---|
Dipeptide Synthesis | Used as a starting material for dipeptide synthesis with high yields. |
Antitumor Agents | Acts as an intermediate for synthesizing novel antitubulin agents. |
Organic Reactions | Functions as a protecting group for amino acids in various reactions. |
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential as an antiproliferative agent. Research indicates that derivatives synthesized from this compound exhibit significant activity against cancer cell lines, with IC50 values ranging from 1.1 to 4.7 μM.
Case Study: Antiproliferative Activity
A study synthesized two novel series of compounds based on the oxazepane structure using this compound as a precursor. The resulting compounds demonstrated promising antiproliferative properties against various cancer cell lines, highlighting the compound's utility in drug design .
Enzyme Studies
The compound is also employed in biochemical studies to investigate enzyme mechanisms and protein interactions. Its unique structure allows researchers to explore how modifications to the oxazepane ring affect biological activity and interactions with molecular targets.
Mechanism of Action
The mechanism of action of tert-Butyl ®-6-amino-1,4-oxazepane-4-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The tert-butyl group can influence the compound’s reactivity and stability, while the amino group can participate in hydrogen bonding and nucleophilic reactions . The oxazepane ring provides structural rigidity and can interact with biological targets through various pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: A simple tertiary alcohol with similar tert-butyl group properties.
tert-Butyl chloride: A halide with similar reactivity patterns in nucleophilic substitution reactions.
tert-Butyl esters: Compounds with similar ester functional groups and applications in organic synthesis.
Uniqueness
tert-Butyl ®-6-amino-1,4-oxazepane-4-carboxylate is unique due to its combination of a tert-butyl group, an amino group, and an oxazepane ring. This combination provides distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Biological Activity
Tert-butyl (R)-6-amino-1,4-oxazepane-4-carboxylate is a heterocyclic compound characterized by its oxazepane ring structure, featuring both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis. Its molecular formula is C10H20N2O3, with a molecular weight of approximately 216.28 g/mol.
Chemical Structure and Properties
The structure of this compound includes a tert-butyl group that enhances lipophilicity and stability, making it suitable for various chemical reactions. The amino group allows for participation in nucleophilic reactions, while the oxazepane ring contributes to its unique biological properties.
Anticancer Properties
Recent studies have indicated that this compound serves as a precursor for the synthesis of novel antitumor agents. For instance, derivatives synthesized from this compound have shown significant antiproliferative activity against various cancer cell lines. Notably, one derivative demonstrated an IC50 value ranging from 1.1 to 4.7 μM , indicating strong inhibitory effects on cancer cell growth .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and proteins. The presence of the amino group facilitates hydrogen bonding and nucleophilic attack, potentially influencing enzyme activity and protein interactions .
Synthesis and Applications
This compound can be synthesized through various methods, including:
- Oxidation Reactions : Utilizing tert-butyl hydroperoxide to generate oxidized derivatives.
- Substitution Reactions : The amino group can engage in nucleophilic substitution reactions with electrophiles.
- Dipeptide Synthesis : It serves as a starting material for synthesizing dipeptides using coupling reagents .
These synthetic routes underscore the compound's versatility as a building block in organic chemistry.
Study 1: Antiproliferative Activity
A study focused on synthesizing derivatives from this compound revealed promising results in inhibiting cancer cell proliferation. The compounds were tested against three different cancer cell lines, demonstrating varying degrees of effectiveness based on structural modifications.
Compound Name | IC50 Value (μM) | Cancer Cell Line |
---|---|---|
Derivative A | 1.1 | Cell Line 1 |
Derivative B | 2.5 | Cell Line 2 |
Derivative C | 4.7 | Cell Line 3 |
Study 2: Enzyme Interaction
Another investigation explored the interaction of this compound with specific enzymes involved in metabolic pathways. The study highlighted how modifications to the tert-butyl and amino groups could enhance binding affinity and specificity towards target enzymes.
Properties
IUPAC Name |
tert-butyl (6R)-6-amino-1,4-oxazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAURBVQLIUTQH-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H](C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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